REACTION_CXSMILES
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O.[CH2:2]([CH:8]1[C:12](=[O:13])[CH2:11][CH2:10][CH:9]1[C:14]([OH:16])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:17](O)[CH3:18].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH2:2]([CH:8]1[C:12](=[O:13])[CH2:11][CH2:10][CH:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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2-n-hexyl-3-oxocyclopentanecarboxylic acid
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Quantity
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20 g
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Type
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reactant
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Smiles
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C(CCCCC)C1C(CCC1=O)C(=O)O
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Name
|
|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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C(C)O
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Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 1 L flask, to which is attached
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Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled
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Type
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WASH
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Details
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washed successively with water and sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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CUSTOM
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Details
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The solvent is removed by distillation at atmospheric pressure
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Type
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DISTILLATION
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Details
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the residue is distilled through a short Vigreux column
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Type
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CUSTOM
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Details
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Ethyl 2-n-hexyl-3-oxocyclopentanecarboxylate is collected at 102° C/0.25 mm, yield 19,5 g (86%)
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Name
|
|
Type
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|
Smiles
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C(CCCCC)C1C(CCC1=O)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |